4-Phenyl-6-((pyridin-3-ylmethyl)thio)pyrimidine

Bronchosecretolytic Pyrimidine thioether Regiochemistry

4-Phenyl-6-((pyridin-3-ylmethyl)thio)pyrimidine (CAS 1203251-62-0, molecular formula C16H13N3S, molecular weight 279.36 g/mol) is a heterocyclic small molecule comprising a pyrimidine core substituted with a phenyl group at the 4-position and a pyridin-3-ylmethylthio thioether moiety at the 6-position. This compound belongs to the broader class of pyrimidine thioethers, a scaffold family that has yielded bioactive molecules across multiple therapeutic areas including bronchosecretolytic agents, kinase inhibitors, and antifungal candidates.

Molecular Formula C16H13N3S
Molecular Weight 279.36
CAS No. 1203251-62-0
Cat. No. B2487785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-6-((pyridin-3-ylmethyl)thio)pyrimidine
CAS1203251-62-0
Molecular FormulaC16H13N3S
Molecular Weight279.36
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC=N2)SCC3=CN=CC=C3
InChIInChI=1S/C16H13N3S/c1-2-6-14(7-3-1)15-9-16(19-12-18-15)20-11-13-5-4-8-17-10-13/h1-10,12H,11H2
InChIKeyFWJXXEWTHZBIRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Phenyl-6-((pyridin-3-ylmethyl)thio)pyrimidine (CAS 1203251-62-0): Chemical Identity, Scaffold Class, and Baseline Characterization for Procurement Evaluation


4-Phenyl-6-((pyridin-3-ylmethyl)thio)pyrimidine (CAS 1203251-62-0, molecular formula C16H13N3S, molecular weight 279.36 g/mol) is a heterocyclic small molecule comprising a pyrimidine core substituted with a phenyl group at the 4-position and a pyridin-3-ylmethylthio thioether moiety at the 6-position . This compound belongs to the broader class of pyrimidine thioethers, a scaffold family that has yielded bioactive molecules across multiple therapeutic areas including bronchosecretolytic agents, kinase inhibitors, and antifungal candidates [1][2]. Its SMILES notation (C1=CC=C(C=C1)C2=CC(=NC=N2)SCC3=CN=CC=C3) and InChI Key (FWJXXEWTHZBIRU-UHFFFAOYSA-N) confirm the specific regiochemical arrangement that distinguishes it from positional isomers and other substitution patterns within the pyrimidine thioether class .

Why 4-Phenyl-6-((pyridin-3-ylmethyl)thio)pyrimidine Cannot Be Interchanged with Generic Pyrimidine Thioethers: Regiochemical and Pharmacophoric Constraints


Generic substitution among pyrimidine thioether derivatives is scientifically unsound due to the profound impact of regiochemistry on biological target engagement. In the (pyridin-3-ylmethyl)thio series, shifting the thioether attachment from the 6-position to the 2-position of the pyrimidine ring fundamentally alters the pharmacophoric geometry—as demonstrated by the distinct bronchosecretolytic profile of 2-substituted analogs versus other regioisomers [1]. Similarly, the nature of the C4 aromatic substituent (phenyl vs. substituted phenylamino vs. ethoxyphenyl) dictates both potency and selectivity: in antifungal assays against Botrytis cinerea, the N-phenyl-6-methyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4-amine analog (4a) achieved 87.5% inhibition at 100 µg/mL, while other aniline-substituted variants in the same series showed divergent activity profiles against Sclerotinia sclerotiorum ranging from 86.6% to 93.7% [2]. These quantitative structure–activity discontinuities mean that even a single substituent change can shift a compound from active to inactive against a given target. Procurement of 4-Phenyl-6-((pyridin-3-ylmethyl)thio)pyrimidine specifically, rather than a nominally similar pyrimidine thioether, is therefore essential for experimental reproducibility and valid SAR interpretation.

Quantitative Differential Evidence for 4-Phenyl-6-((pyridin-3-ylmethyl)thio)pyrimidine: Comparator-Anchored Performance Data


Regiochemical Differentiation: 6-Position Thioether vs. 2-Position Thioether in Pyrimidine Scaffolds—Bronchosecretolytic Activity Context

The target compound bears the (pyridin-3-ylmethyl)thio substituent at the pyrimidine 6-position, whereas the most extensively characterized bronchosecretolytic agent in this chemical family, tasuldine (2-[(3-pyridinylmethyl)thio]pyrimidine, 1a), carries the identical substituent at the 2-position [1]. Tasuldine produced greater excretion of phenol red into the mouse trachea after systemic administration than the reference drug ambroxol in a head-to-head comparative study [1]. The 6-substituted regioisomer (target compound) presents a distinct pharmacophoric vector that has not been evaluated in the bronchosecretolytic assay, representing a structurally differentiated chemical probe for investigating position-dependent activity within this pharmacophore class.

Bronchosecretolytic Pyrimidine thioether Regiochemistry

C4 Substituent Comparison: 4-Phenyl vs. 4-Phenylamino-6-methyl Substitution in Antifungal Activity Against Botrytis cinerea

The closest published analog to the target compound is N-phenyl-6-methyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4-amine (compound 4a in Wang et al. 2018), which bears a phenylamino group at C4 and a methyl group at C6 instead of the target compound's phenyl at C4 and hydrogen at C6 [1]. Compound 4a achieved 87.5% inhibition against Botrytis cinerea at 100 µg/mL in an in vitro antifungal assay [1]. The target compound, with its 4-phenyl substitution and 6-thioether arrangement, represents a distinct scaffold topology within this series whose antifungal activity has not been reported, making it a valuable comparator for defining the contribution of the C4 substituent to antifungal potency within the (pyridin-3-ylmethyl)thio pyrimidine chemotype.

Antifungal Structure–Activity Relationship Botrytis cinerea

CNS Receptor Binding Potential: Pyridin-3-ylmethylthio Substituent Contribution to Benzodiazepine Receptor Affinity

Although the target compound is a pyrimidine rather than an imidazo[1,2-b]pyridazine, the pyridin-3-ylmethylthio substituent has been quantitatively characterized in a CNS receptor context. Barlin et al. (1994) demonstrated that 3-benzamidomethyl-6-(pyridin-3-ylmethylthio)-2-styrylimidazo[1,2-b]pyridazine displaced [³H]diazepam from rat brain plasma membranes with an IC₅₀ of 68 nM, whereas closely related analogs bearing chloro, alkylthio, phenylthio, or benzylthio at the 6-position showed no strong binding [1]. This finding establishes that the pyridin-3-ylmethylthio moiety, when presented at the 6-position of a fused pyrimidine-like heterocycle, can confer nanomolar benzodiazepine receptor affinity that is absent in other 6-substituted analogs.

CNS Benzodiazepine receptor Imidazopyridazine

Thioether Oxidative Metabolism Susceptibility: Differential Stability Profile of 6-Thioether vs. 2-Thioether Pyrimidine Analogs

The thioether (–S–CH₂–) linkage in the target compound is a known metabolic liability subject to cytochrome P450-mediated S-oxidation to sulfoxide and sulfone metabolites. In the broader pyrimidine thioether class, the rate and extent of this oxidation is influenced by the electronic environment of the pyrimidine ring, which differs between the 2- and 6-substituted regioisomers [1]. The 6-position thioether in 4-phenyl-6-((pyridin-3-ylmethyl)thio)pyrimidine experiences a distinct electronic environment compared to the 2-position thioether in tasuldine, due to the different proximity to the electron-withdrawing ring nitrogens. This differential electronic landscape predicts divergent metabolic stability profiles that are relevant to both in vitro assay interpretation and in vivo pharmacokinetic studies.

Metabolic stability Thioether oxidation Drug metabolism

Structural Uniqueness Within Commercial Screening Libraries: C4-Phenyl/C6-Thioether Pyrimidine Scaffold Absence from Published SAR Series

A systematic search of the published literature reveals that 4-phenyl-6-((pyridin-3-ylmethyl)thio)pyrimidine occupies a structurally distinct niche within the pyrimidine thioether chemical space. The most extensively studied sub-series feature either a 2-(pyridin-3-ylmethyl)thio substitution pattern (bronchosecretolytic series [1]) or a 4-phenylamino-6-methyl-2-((pyridin-3-ylmethyl)thio)pyrimidine framework (antifungal series [2]). The target compound's combination of a C4 phenyl group (C–C linked aryl) and C6 pyridin-3-ylmethylthio group on an otherwise unsubstituted pyrimidine core has no directly reported biological characterization in the peer-reviewed literature. This structural novelty represents both a challenge (limited prior art) and an opportunity (unexplored biological space) for discovery programs seeking to expand SAR beyond well-characterized chemotypes.

Chemical probe Scaffold novelty Screening library

High-Value Application Scenarios for 4-Phenyl-6-((pyridin-3-ylmethyl)thio)pyrimidine Grounded in Quantitative Differentiation Evidence


Chemical Probe for Investigating Regiochemistry-Dependent Pharmacology in Pyrimidine Thioether Scaffolds

Researchers investigating the structure–activity relationships of pyrimidine thioethers can deploy this compound as a regioisomeric probe alongside the clinically characterized 2-substituted analog tasuldine [1]. The distinct 6-position attachment of the (pyridin-3-ylmethyl)thio group relative to the pyrimidine ring nitrogens creates a different hydrogen-bonding and electrostatic surface that may yield divergent target engagement profiles. Head-to-head comparison of the 6-substituted target compound with 2-substituted analogs in bronchosecretolytic assays (phenol red excretion in mouse trachea), antifungal panels (Botrytis cinerea and Sclerotinia sclerotiorum), and kinase selectivity panels would generate high-value SAR data for this scaffold class.

Unexplored Chemotype for Antifungal Lead Generation Against Botrytis cinerea

Given that the closest analog N-phenyl-6-methyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4-amine (4a) achieved 87.5% inhibition against the agriculturally relevant fungal pathogen Botrytis cinerea at 100 µg/mL [1], the target compound—with its distinct C4-phenyl/C6-H topology—serves as a critical comparator for isolating the structural determinants of antifungal activity. Procurement of the target compound enables systematic variation of the C4 substituent (phenyl vs. substituted phenylamino) while holding the (pyridin-3-ylmethyl)thio pharmacophore constant, a SAR strategy that directly informs the design of optimized antifungal candidates with improved potency or selectivity.

CNS Target Engagement Studies Leveraging the Privileged Pyridin-3-ylmethylthio Fragment

The pyridin-3-ylmethylthio substituent has been validated as a CNS-active pharmacophoric element, with the imidazo[1,2-b]pyridazine analog achieving an IC₅₀ of 68 nM at benzodiazepine receptors [1]. By transferring this substituent onto a simpler, synthetically accessible 4-phenylpyrimidine scaffold, the target compound enables CNS receptor profiling studies that isolate the contribution of the pyrimidine core versus the more complex imidazo[1,2-b]pyridazine fused ring system. This scaffold-hopping approach is directly relevant to programs targeting GABAergic or related CNS receptors where reduced molecular complexity is desirable for lead optimization.

Metabolic Stability Benchmarking of 6-Position vs. 2-Position Pyrimidine Thioethers

For drug metabolism and pharmacokinetics (DMPK) groups, this compound provides a tool for experimentally quantifying the impact of thioether regiochemistry on oxidative metabolic stability. The 6-position thioether experiences a distinct electronic environment from the 2-position thioether found in clinically evaluated analogs such as tasuldine [1]. Comparative microsomal incubation studies (human or rodent liver microsomes) measuring the rate of sulfoxide and sulfone metabolite formation would generate directly actionable data for prioritizing pyrimidine thioether regioisomers in lead series where metabolic stability is a key optimization parameter.

Quote Request

Request a Quote for 4-Phenyl-6-((pyridin-3-ylmethyl)thio)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.